molecular formula C17H16N2O4 B244588 N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide

N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B244588
M. Wt: 312.32 g/mol
InChI Key: FJEJMSVSVJCJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BPAP, is a chemical compound that has been of interest to researchers due to its potential applications in various fields. BPAP is a member of the benzodioxole family of compounds, which are known for their pharmacological properties. In

Scientific Research Applications

N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been found to have a positive effect on cognitive function and memory retention in animal models. In pharmacology, N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have an affinity for dopamine receptors and may have potential as a treatment for Parkinson's disease. In medicinal chemistry, N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to act as a dopamine receptor agonist. N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to increase dopamine release in the striatum, a key area of the brain involved in motor control and reward processing. This increase in dopamine release may explain N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide's potential therapeutic effects in Parkinson's disease.
Biochemical and Physiological Effects
N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been found to have a number of biochemical and physiological effects. In animal models, N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to improve cognitive function and memory retention, increase locomotor activity, and reduce anxiety-like behavior. N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide has also been found to increase dopamine release in the striatum and to have an affinity for dopamine receptors.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its high purity and stability. N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide can be synthesized in high yields and with good purity using the method described above. However, one limitation of using N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its relatively low solubility in water, which may make it difficult to administer to animals in certain experiments.

Future Directions

There are many potential future directions for research on N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide. One area of interest is its potential as a treatment for Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide in this context. Another area of interest is the development of new compounds based on the structure of N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide with potential therapeutic applications. Finally, more research is needed to fully understand the mechanism of action of N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide and its effects on the brain and body.

Synthesis Methods

The synthesis of N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 4-aminophenylpropanoic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of triethylamine. The resulting product is purified using column chromatography. This method has been found to be effective in producing N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide in high yields and with good purity.

properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H16N2O4/c1-2-16(20)18-12-4-6-13(7-5-12)19-17(21)11-3-8-14-15(9-11)23-10-22-14/h3-9H,2,10H2,1H3,(H,18,20)(H,19,21)

InChI Key

FJEJMSVSVJCJAI-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.